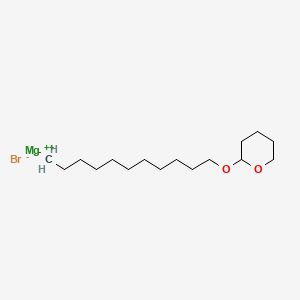![molecular formula C16H28N2O4 B14266316 N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine CAS No. 185812-85-5](/img/structure/B14266316.png)
N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine: is a complex organic compound characterized by the presence of multiple oxirane (epoxide) groups attached to a butane-1,4-diamine backbone. This compound is of significant interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of intermediate chlorohydrin, which subsequently cyclizes to form the oxirane rings. The reaction conditions often include the use of a strong base such as sodium hydroxide and a suitable solvent like methanol or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form amines.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like ammonia, thiols, and alcohols are used under mild to moderate conditions.
Major Products Formed:
Diols: Formed from the oxidation of oxirane rings.
Amines: Formed from the reduction of the compound.
Substituted Products: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine is used as a cross-linking agent in polymer chemistry. Its multiple reactive sites allow it to form strong covalent bonds with various polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. Its ability to react with nucleophiles makes it useful for the conjugation of proteins, peptides, and other biomolecules.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable conjugates with therapeutic agents can improve the solubility, stability, and bioavailability of drugs.
Industry: In the industrial sector, N1,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine is used in the production of epoxy resins, adhesives, and coatings. Its reactivity and ability to form strong bonds make it an essential component in high-performance materials.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine involves the formation of covalent bonds with nucleophilic groups. The oxirane rings are highly reactive and can open up to form stable bonds with amines, thiols, and hydroxyl groups. This reactivity underlies its use in cross-linking, conjugation, and modification reactions.
Comparación Con Compuestos Similares
- N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)succinamide
- N~4~,N~4~,N~4′,N~4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine
- 3-Nitro-N~1~,N~1~,N~4~,N~4~-Tetrakis-(2-ethylhexyl)-sulfanilamide
Comparison: N1,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine is unique due to its multiple oxirane groups, which confer high reactivity and versatility in chemical reactions. In contrast, similar compounds may have different functional groups, leading to variations in reactivity and applications. For example, N1,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)succinamide has amino groups instead of oxirane rings, making it more suitable for applications requiring amine reactivity.
Propiedades
Número CAS |
185812-85-5 |
|---|---|
Fórmula molecular |
C16H28N2O4 |
Peso molecular |
312.40 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(oxiran-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C16H28N2O4/c1(3-17(5-13-9-19-13)6-14-10-20-14)2-4-18(7-15-11-21-15)8-16-12-22-16/h13-16H,1-12H2 |
Clave InChI |
JXNIPRLEVBATQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN(CCCCN(CC2CO2)CC3CO3)CC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
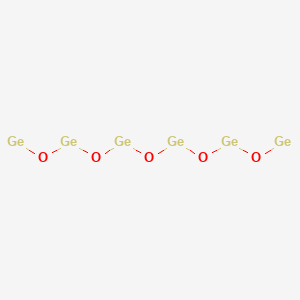
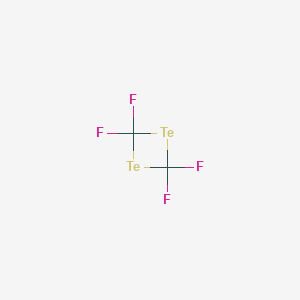
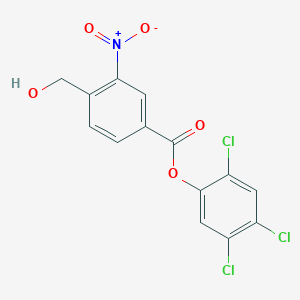
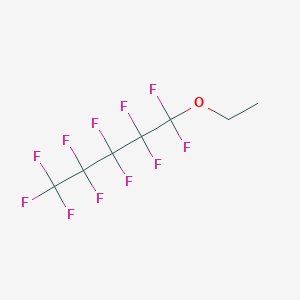
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
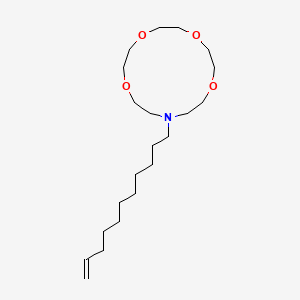
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
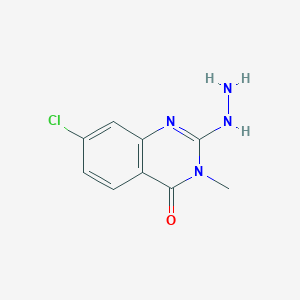
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
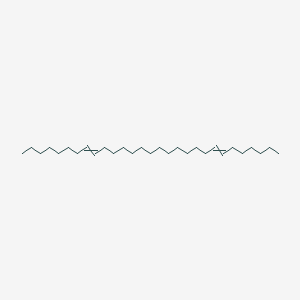
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
